methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine
Description
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core (thieno[2,3-c]pyridine) substituted with a methylamine group attached via a propan-2-yl linker. The compound’s molecular formula is C12H18N2S, with a molecular weight of 222.35 g/mol.
Properties
Molecular Formula |
C11H18N2S |
|---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-9(12-2)7-13-5-3-10-4-6-14-11(10)8-13/h4,6,9,12H,3,5,7-8H2,1-2H3 |
InChI Key |
UNZWEHFPOVVWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC2=C(C1)SC=C2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic media.
Reduction: Hydrogen gas, palladium catalyst; performed under atmospheric or elevated pressure.
Substitution: Various nucleophiles such as halides, performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The thieno[2,3-c]pyridine core distinguishes this compound from other bicyclic systems. Key comparisons include:
Analysis :
- The thienopyridine core provides sulfur-mediated lipophilicity, enhancing membrane permeability compared to pyridine-only analogs .
Substituent Effects on Bioactivity
- Amine Group : The tertiary amine in the target compound may improve blood-brain barrier penetration compared to primary amines (e.g., ). However, secondary amines in analogs like IP-5 (, C21H26FN3) show enhanced receptor affinity due to reduced steric hindrance .
Pharmacological Potential
While direct data are unavailable, inferences from analogs suggest:
- Kinase inhibition: Thienopyridine derivatives (e.g., ’s pyrrolo[2,3-d]pyrimidines) often target ATP-binding sites .
- Antimicrobial activity : Thiophene-containing compounds (e.g., ) exhibit moderate activity against Gram-positive bacteria.
Biological Activity
Methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article presents an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structure:
- Molecular Formula : C₉H₁₁N₃S
- Molecular Weight : 197.25 g/mol
- IUPAC Name : this compound
The structural representation includes a thienopyridine core which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Compounds in the thienopyridine class have been shown to inhibit specific enzymes such as dihydrofolate reductase (DHFR), which is critical in folate metabolism and DNA synthesis .
- Antimicrobial Properties : Research indicates that derivatives of thienopyridines exhibit antimicrobial activity against strains like Helicobacter pylori, with some compounds showing enhanced potency through structural modifications .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity towards cancer cell lines, suggesting potential applications in oncology .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the thienopyridine backbone significantly influence biological activity. For instance:
- Methylation at the Amine Position : Methylation at the amine α-carbon has been shown to enhance potency against specific microbial strains .
| Compound | Modification | Activity Increase |
|---|---|---|
| Compound 1 | Base Structure | - |
| Compound 10 | Methylation at α-carbon | 20-fold against H. pylori |
| Compound 11 | Methylation at β-carbon | Negligible |
Case Study 1: Antimicrobial Activity
A study evaluated the efficacy of various thienopyridine derivatives against Helicobacter pylori. The compound this compound was synthesized and tested for its inhibitory concentration (IC50). Results indicated that this compound exhibited a significant reduction in bacterial growth compared to standard treatments.
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines. The results showed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
